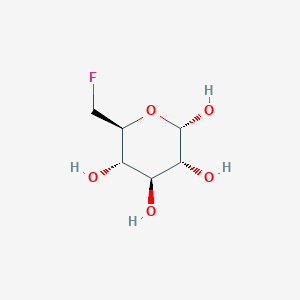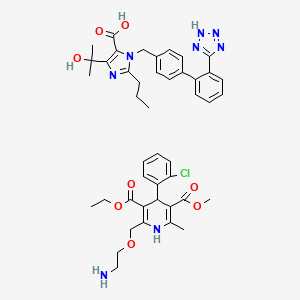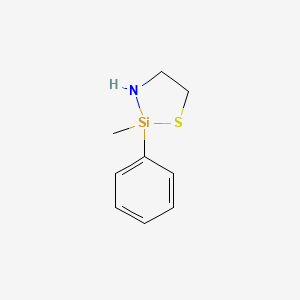
2-Methyl-2-phenyl-1-thia-3-aza-2-silacyclopentane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-2-phenyl-1-thia-3-aza-2-silacyclopentane is an organosilicon compound with the molecular formula C9H13NSSi. This compound is characterized by the presence of silicon, sulfur, and nitrogen atoms within a five-membered ring structure.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-phenyl-1-thia-3-aza-2-silacyclopentane typically involves the reaction of phenylsilane with a suitable thiol and an amine under controlled conditions. The reaction is carried out in the presence of a catalyst, such as a transition metal complex, to facilitate the formation of the desired ring structure. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters and efficient production of the compound. The use of advanced purification techniques, such as distillation and chromatography, ensures the high quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl-2-phenyl-1-thia-3-aza-2-silacyclopentane undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding silanes.
Substitution: The silicon atom can undergo nucleophilic substitution reactions with various reagents
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like Grignard reagents or organolithium compounds are employed
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Silanes.
Substitution: Various substituted silacyclopentanes
Applications De Recherche Scientifique
2-Methyl-2-phenyl-1-thia-3-aza-2-silacyclopentane has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organosilicon compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial properties.
Medicine: Explored for its potential use in drug delivery systems due to its unique structural properties.
Industry: Utilized in the development of advanced materials, such as silicone-based polymers and coatings .
Mécanisme D'action
The mechanism of action of 2-Methyl-2-phenyl-1-thia-3-aza-2-silacyclopentane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique ring structure allows it to bind to these targets and modulate their activity. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes, leading to the desired biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Methyl-2-phenyl-1-thia-3-aza-2-silacyclohexane
- 2-Methyl-2-phenyl-1-thia-3-aza-2-silacyclobutane
- 2-Methyl-2-phenyl-1-thia-3-aza-2-silacyclopropane
Uniqueness
2-Methyl-2-phenyl-1-thia-3-aza-2-silacyclopentane is unique due to its five-membered ring structure, which imparts specific chemical and physical properties.
Propriétés
Numéro CAS |
84260-23-1 |
|---|---|
Formule moléculaire |
C9H13NSSi |
Poids moléculaire |
195.36 g/mol |
Nom IUPAC |
2-methyl-2-phenyl-1,3,2-thiazasilolidine |
InChI |
InChI=1S/C9H13NSSi/c1-12(10-7-8-11-12)9-5-3-2-4-6-9/h2-6,10H,7-8H2,1H3 |
Clé InChI |
BQZOTDIJARJBOS-UHFFFAOYSA-N |
SMILES canonique |
C[Si]1(NCCS1)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



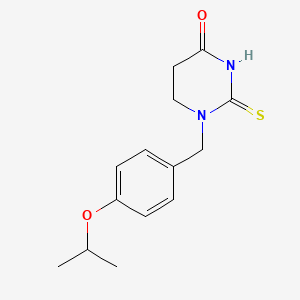


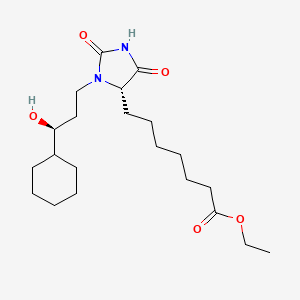
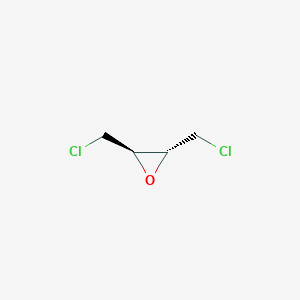

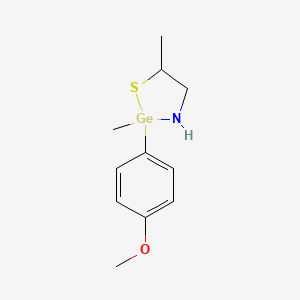
![1-methyl-3-N-[(Z)-4-[4-(piperidin-1-ylmethyl)pyridin-2-yl]oxybut-2-enyl]-1,2,4-triazole-3,5-diamine](/img/structure/B12704621.png)


